molecular formula C8HF7O2 B6292045 Perfluoro-3-methylbenzoic acid CAS No. 140455-12-5

Perfluoro-3-methylbenzoic acid

Cat. No.: B6292045
CAS No.: 140455-12-5
M. Wt: 262.08 g/mol
InChI Key: OSCIVOYEQYYBRK-UHFFFAOYSA-N
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Description

Contextualization of Per- and Polyfluoroalkyl Substances (PFAS) in Environmental Chemistry

Per- and polyfluoroalkyl substances (PFAS) are a large and complex group of synthetic chemicals that have been in commercial use since the 1950s. shell.com.au Their defining feature is a backbone of carbon atoms linked to fluorine atoms, creating one of the strongest bonds in organic chemistry. shell.com.au This carbon-fluorine bond makes PFAS highly resistant to degradation, leading to their persistence in the environment and earning them the moniker "forever chemicals." shell.com.au

These substances are utilized in a wide array of industrial and consumer products, including non-stick cookware, stain-resistant fabrics, food packaging, and firefighting foams. shell.com.au Their widespread use has resulted in their ubiquitous presence in the environment, with detections in soil, water, and even in the blood and urine of humans and animals. shell.com.ausioc-journal.cn The sheer number of individual PFAS compounds, estimated to be in the thousands, presents a significant challenge to researchers in understanding their individual and collective environmental and health impacts. ossila.com

Significance of Perfluorinated Carboxylic Acids (PFCAs) as a Class of Persistent Organic Compounds

Within the broad category of PFAS, perfluorinated carboxylic acids (PFCAs) are a significant subclass characterized by a perfluorinated alkyl chain attached to a carboxylic acid functional group. nih.gov Like other PFAS, PFCAs are highly persistent in the environment. sioc-journal.cn They are often the terminal degradation products of other polyfluorinated precursor substances. ontosight.ai

PFCAs are of particular concern due to their mobility in water and their potential to bioaccumulate in living organisms. ontosight.ai Some well-studied long-chain PFCAs, such as perfluorooctanoic acid (PFOA), have been linked to various health concerns. sioc-journal.cn This has led to increased scrutiny and regulation of these compounds in many parts of the world. The environmental behavior and toxicological profiles of PFCAs can vary depending on the length of their carbon chain. ontosight.ai

Structural Characteristics and Nomenclature of Perfluoro-3-methylbenzoic Acid

This compound is a specific PFCA with distinct structural features. Its chemical identity is confirmed by its CAS Number: 140455-12-5. chemicalbook.com The molecular formula for this compound is C₈HF₇O₂, and it has a molecular weight of 262.08 g/mol . chemicalbook.com

The systematic IUPAC name for this compound is 2,3,4,6-tetrafluoro-5-(trifluoromethyl)benzoic acid . chemicalbook.com This name precisely describes its structure: a benzoic acid molecule where the hydrogen atoms on the benzene (B151609) ring at positions 2, 3, 4, and 6 have been replaced by fluorine atoms, and a trifluoromethyl group (-CF₃) is attached at the 5th position. The "perfluoro-" prefix in the common name indicates that all hydrogens on the alkyl substituent (the methyl group) and on the aromatic ring that can be replaced by fluorine have been, with the exception of the hydrogen of the carboxylic acid group.

Interactive Data Table: Properties of this compound

PropertyValue
CAS Number 140455-12-5
Molecular Formula C₈HF₇O₂
Molecular Weight 262.08 g/mol
IUPAC Name 2,3,4,6-tetrafluoro-5-(trifluoromethyl)benzoic acid

Research Gaps and Motivations for In-Depth Academic Investigation of this compound

While the broader classes of PFAS and PFCAs have been the subject of extensive research, specific compounds like this compound often have significant knowledge gaps. Much of the existing research has focused on long-chain PFCAs like PFOA and perfluorooctane (B1214571) sulfonate (PFOS). ossila.com The unique properties and potential applications of more complex or less common PFCAs remain underexplored.

A primary motivation for the investigation of this compound stems from its potential applications in materials science. Research has been conducted on the synthesis and photoluminescent properties of Europium(III) complexes that incorporate anions of this compound. nsc.ruresearchgate.net The findings of one study indicated that the photoluminescence intensity of a complex with this ligand was higher than that of a similar complex with a different perfluorinated benzoic acid isomer. researchgate.net This suggests potential uses in the development of advanced materials with specific optical properties, such as in the field of lighting and displays. acs.org

Further research is needed to fully characterize the environmental fate, transport, and potential toxicological profile of this compound. Understanding these aspects is crucial for a comprehensive risk assessment, especially given the persistence of the PFCA class of compounds. The study of such specific fluorinated compounds also contributes to a broader understanding of structure-activity relationships within the vast family of PFAS.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,4,6-tetrafluoro-5-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8HF7O2/c9-3-1(7(16)17)4(10)6(12)5(11)2(3)8(13,14)15/h(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSCIVOYEQYYBRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)C(F)(F)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8HF7O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry of Perfluoro 3 Methylbenzoic Acid

Historical Development of Fluorinated Benzoic Acid Synthesis Relevant to Perfluoro-3-methylbenzoic Acid

The synthesis of fluorinated aromatic compounds, the precursors to acids like this compound, has its roots in the early 20th century. Direct fluorination of aromatic compounds with elemental fluorine was initially explored but proved difficult to control due to the extreme reactivity of fluorine, often leading to explosions and decomposition of the starting material. nih.gov

A significant breakthrough came in 1927 with the development of the Balz-Schiemann reaction . nih.govwikipedia.org This method involves the diazotization of a primary aromatic amine, followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt to yield the corresponding aryl fluoride (B91410). wikipedia.orgvedantu.comscienceinfo.com This reaction provided a reliable, albeit often low-yielding, pathway to introduce a single fluorine atom onto an aromatic ring and became a cornerstone for accessing compounds like 4-fluorobenzoic acid. wikipedia.orgscienceinfo.com

Another pivotal development was the Halogen Exchange (Halex) reaction , first reported by Gottlieb in 1936. nih.gov This process involves the nucleophilic substitution of chlorine or bromine atoms on an aromatic ring with fluoride, typically using potassium fluoride (KF) at high temperatures in a polar aprotic solvent. nih.govwikipedia.orgacsgcipr.org The Halex reaction is particularly effective for aromatic rings activated by electron-withdrawing groups, such as nitro groups, and has been widely adopted on an industrial scale for producing fluoroaromatics. wikipedia.orgacsgcipr.orgicheme.org

These foundational methods, summarized in the table below, established the core principles for C-F bond formation on aromatic rings, paving the way for the more complex syntheses required for perfluorinated molecules like this compound.

MethodYearDescriptionKey Reagents
Direct Fluorination 1886+Reaction of aromatic compounds with elemental fluorine.F₂
Balz-Schiemann Reaction 1927Conversion of aromatic amines to aryl fluorides via diazonium salts.NaNO₂, HBF₄
Halex Reaction 1936Nucleophilic substitution of aryl chlorides/bromides with fluoride.KF, Polar aprotic solvent

Direct Synthesis Routes for this compound

Direct synthesis aims to construct the target molecule in a single or very few steps, either by exhaustive fluorination of a hydrocarbon precursor or by functionalizing an existing perfluorinated scaffold.

The complete fluorination of a non-fluorinated precursor like 3-methylbenzoic acid to yield this compound is a significant challenge due to the harsh conditions required. Methods for such exhaustive fluorinations include:

Electrochemical Fluorination (ECF): Also known as the Simons process, this technique involves the electrolysis of an organic compound in anhydrous hydrogen fluoride. wikipedia.orgwikipedia.org The organic substrate is dissolved in HF, and an electric current is passed through the solution, replacing all C-H bonds with C-F bonds. While effective for producing perfluorinated compounds, this method can suffer from low yields, molecular rearrangements, and degradation of the aromatic ring. wikipedia.orglew.rofluorine1.ru

High-Valency Metal Fluoride Reagents: Reagents like cobalt(III) fluoride (CoF₃) can be used for vapor-phase fluorination. The hydrocarbon vapor is passed over a heated bed of the metal fluoride, which acts as a fluorine transfer agent. This method is highly aggressive and can lead to fragmentation, but it is a viable, if forceful, route to perfluorinated aliphatic and aromatic compounds.

These direct fluorination methods are powerful but often lack selectivity and can be destructive, making them less ideal for complex molecules.

A more controlled and common approach involves starting with a pre-fluorinated aromatic molecule and introducing the carboxylic acid group. A logical precursor for this compound is octafluoro-m-xylene or a related halogenated perfluorotoluene.

The key step is the formation of an organometallic intermediate, which can then react with carbon dioxide.

Formation of an Organolithium or Grignard Reagent: A perfluorinated aryl halide, such as 1-bromoheptafluoro-m-xylene, can be converted into a highly reactive organolithium or Grignard reagent. This is typically achieved through metal-halogen exchange with an alkyllithium reagent (like n-BuLi) or reaction with magnesium metal at very low temperatures to prevent decomposition. organicchemistrydata.orgsaylor.org

Carboxylation: The resulting organometallic compound is a powerful nucleophile that readily attacks carbon dioxide (often added as dry ice). A subsequent acidic workup protonates the carboxylate salt to yield the final perfluorinated carboxylic acid.

This building block approach offers significantly better control and higher yields compared to direct fluorination strategies.

Indirect Synthetic Pathways and Precursor Transformation to this compound

Indirect routes involve the synthesis of a stable perfluorinated precursor which is then converted to the target carboxylic acid in a separate chemical step.

This pathway relies on the oxidation of a methyl or trifluoromethyl group on a perfluorinated aromatic ring. The starting material would typically be octafluoro-m-xylene (which has two -CF₃ groups) or a related compound.

The oxidation of a highly stable perfluorinated methyl group (-CF₃) to a carboxylic acid group (-COOH) is a demanding transformation. It generally requires strong oxidizing agents and harsh conditions. For non-fluorinated toluenes, reagents like potassium permanganate (B83412) or nitric acid are common, but the electron-withdrawing nature of the perfluorinated ring and the strength of the C-F bonds in the trifluoromethyl group necessitate more powerful oxidative systems. nih.gov Aerobic oxidation using specialized catalysts is also a modern approach for converting toluene (B28343) derivatives to benzoic acids. organic-chemistry.orgresearchgate.netgoogle.comepa.gov

A versatile indirect route is the hydrolysis of a nitrile (-C≡N) group. This two-step process involves the synthesis of the perfluorinated nitrile precursor followed by its conversion to the carboxylic acid.

Synthesis of Perfluoro-3-methylbenzonitrile: The nitrile precursor can be prepared from a corresponding perfluorinated aryl halide (e.g., 1-bromoheptafluoro-m-xylene) via nucleophilic substitution with a cyanide salt, often using a copper(I) cyanide catalyst in what is known as the Rosenmund-von Braun reaction.

Hydrolysis of the Nitrile: The perfluorinated nitrile is then hydrolyzed to the carboxylic acid. This reaction can be performed under either acidic or basic conditions. semanticscholar.org Heating the nitrile under reflux with a strong acid (like H₂SO₄ or HCl) or a strong base (like NaOH) will cleave the carbon-nitrogen triple bond, ultimately forming the carboxylic acid after an acidic workup. semanticscholar.org

This pathway is often favored due to the relative stability of the nitrile intermediate and the reliability of the hydrolysis step.

The following table summarizes the key transformations in these indirect pathways.

PathwayPrecursorKey TransformationReagents
Oxidation Octafluoro-m-xyleneOxidation of -CF₃ to -COOHStrong oxidizing agents (e.g., KMnO₄, CrO₃)
Nitrile Hydrolysis Perfluoro-3-methylbenzonitrileHydrolysis of -C≡N to -COOHH₃O⁺ or NaOH, then H₃O⁺

Catalytic Systems and Reaction Conditions for this compound Synthesis

The synthesis of highly fluorinated aromatic compounds often necessitates specialized catalytic systems to manage the reactivity and selectivity of fluorination and subsequent functional group transformations.

Lewis acids play a crucial role in electrophilic aromatic substitution reactions, including fluorination. They function by activating the electrophile, making it more reactive towards the aromatic ring. masterorganicchemistry.com In the context of synthesizing fluorinated aromatics, Lewis acids like iron(III) chloride (FeCl₃) or gold(III) chloride (AuCl₃) can be used to catalyze the reaction between an arene and an electrophilic fluorinating agent. snnu.edu.cn

The mechanism typically involves the coordination of the Lewis acid to the fluorinating agent, which polarizes the bond to fluorine and generates a more potent electrophilic species. This "activated" electrophile is then attacked by the electron-rich aromatic ring. A subsequent deprotonation step restores the aromaticity of the ring, resulting in the fluorinated product. masterorganicchemistry.com The choice of Lewis acid and reaction conditions is critical to control the regioselectivity and prevent side reactions. For substrates that are less reactive, stronger Lewis acids or dual catalytic systems may be employed to facilitate the transformation. snnu.edu.cnacs.org

Table 1: Examples of Lewis Acid Catalysis in Electrophilic Functionalization of Arenes

Catalyst SystemSubstrate ExampleReagentConditionsOutcome / Yield
FeCl₃ / AgSbF₆2,5-dimethylanisole(N-trifluoromethylthio)saccharin100°C, 16 h, in DCEModerate Yield
AuCl₃Indole(N-trifluoromethylthio)saccharin100°C, 16 h, in DCEHigh Yield
FeCl₃ / Diphenyl SelenideAnisoleN-trifluoromethylthiosaccharinRoom Temp - 40°CHigh Yield

This table presents examples of Lewis acid-catalyzed electrophilic functionalization reactions on various aromatic substrates, illustrating the types of catalysts and conditions that could be adapted for fluorination reactions. snnu.edu.cnacs.org

While direct information on the esterification of this compound is scarce, the principles can be understood by examining analogous reactions with other carboxylic acids using solid acid catalysts. Solid acid catalysts offer significant advantages over traditional homogeneous acid catalysts like sulfuric acid, including easier separation from the reaction mixture, reduced corrosion, and potential for regeneration and reuse. google.com

Common solid acid catalysts include ion-exchange resins (e.g., Amberlyst-15), zeolites, and metal oxides. These materials possess acidic sites on their surfaces that can protonate the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by an alcohol. The reaction proceeds through a standard Fischer esterification mechanism. The efficiency of these catalysts depends on factors such as surface area, pore size, and the strength and density of the acid sites. For example, zirconium-based solid acids have been shown to be effective for the esterification of various benzoic acids with methanol. nih.gov

Table 2: Performance of Solid Acid Catalysts in Esterification of Carboxylic Acids

CatalystCarboxylic AcidAlcoholTemperatureTimeConversion/Yield
Fe₃O₄@SiO₂–P([VLIM]PW)Palmitic AcidMethanol70°C6 h94% Conversion
Amberlyst-15Oleic AcidGlycerol120°C6 h~90% Conversion
Titanium Zirconium Solid AcidBenzoic AcidMethanolN/AN/AEffective

This table summarizes the performance of various solid acid catalysts in the esterification of analogous long-chain and aromatic carboxylic acids, demonstrating their potential applicability for fluorinated substrates. nih.gov

Purity Assessment and Isolation Techniques in Laboratory Synthesis

The isolation and purification of perfluorinated carboxylic acids require specific techniques due to their unique physicochemical properties, such as high acidity and potential for bioaccumulation. Following synthesis, the desired product must be separated from unreacted starting materials, byproducts, and the catalyst.

Standard laboratory isolation procedures include solvent extraction, crystallization, and chromatography. psu.edu For perfluorinated acids, extraction protocols may need to be modified, for instance, by acidifying the aqueous phase to ensure the acid is in its protonated form, thereby increasing its solubility in the organic phase. arkat-usa.orgdtic.mil Thin-layer chromatography (TLC) and column chromatography using silica (B1680970) gel are common methods for purification, though the choice of solvent system is crucial for effective separation. psu.eduarkat-usa.org In some cases, separation from non-fluorinated analogs can be particularly challenging. usgs.gov

Purity assessment is typically performed using a combination of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is invaluable for structural elucidation and can provide information on purity. Mass spectrometry (MS), often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is used to confirm the molecular weight and identify impurities. usgs.gov Quantitative determination of fluorine content can also be achieved through methods like microcombustion analysis or titration after decomposition of the organic compound.

Table 3: Common Analytical Techniques for Purity Assessment and Isolation

TechniquePurposeApplication Context for Perfluorinated Acids
Solvent ExtractionIsolationSeparating the product from aqueous reaction mixtures; pH adjustment is key. dtic.mil
Column ChromatographyPurificationSeparation from starting materials and byproducts using a solid stationary phase. psu.edu
CrystallizationPurificationPurifying solid products based on differences in solubility.
Nuclear Magnetic Resonance (NMR)Purity Assessment & Structure Elucidation¹⁹F NMR is particularly crucial for identifying and quantifying fluorinated species.
Gas/Liquid Chromatography-Mass Spectrometry (GC/LC-MS)Purity Assessment & IdentificationSeparates components of a mixture for individual identification and quantification. usgs.gov
Elemental Analysis (Combustion)Purity Assessment (Quantitative)Determines the elemental composition, including fluorine content, of the compound.

Environmental Occurrence and Distribution of Perfluoro 3 Methylbenzoic Acid

Detection and Quantification in Aquatic Environmental Compartments

Surface Waters and Wastewater Effluents

No data available.

Groundwater and Drinking Water Systems

No data available.

Presence in Terrestrial Environmental Matrices

Soil and Sediment Accumulation

No data available.

Atmospheric Transport and Deposition

No data available.

Distribution Across Geographic Regions and Environmental Systems

No data available.

Sources and Pathways of Environmental Release of Perfluoro-3-methylbenzoic Acid and its Precursors

The environmental occurrence and distribution of this compound are influenced by various sources and release pathways. While specific data exclusively for this compound is limited, the general understanding of per- and polyfluoroalkyl substances (PFAS) provides a framework for identifying its potential entry points into the environment. The primary sources are believed to be anthropogenic, stemming from industrial activities and the lifecycle of products containing this and related compounds.

Major categories of potential environmental release for PFAS, which likely include this compound, are industrial facilities, waste management systems, and wastewater treatment plants. nih.gov Industrial sites involved in the manufacturing or use of fluorinated compounds are significant point sources. itrcweb.org Releases can occur through atmospheric emissions, wastewater discharges, and the disposal of industrial waste. itrcweb.orgnih.gov

Wastewater treatment plants (WWTPs) are considered a significant pathway for PFAS to enter aquatic environments. umweltbundesamt.de These facilities receive PFAS from various domestic and industrial sources. nih.gov While WWTPs are designed to treat conventional pollutants, many PFAS, being persistent, are not effectively removed and can be discharged in effluents into surface waters or become concentrated in sewage sludge. umweltbundesamt.deenviro.wiki Land application of this sludge, also known as biosolids, can then lead to the contamination of soil and groundwater. enviro.wiki

Landfills are another major reservoir and source of PFAS in the environment. enviro.wiki The disposal of consumer and industrial products containing PFAS contributes to their presence in landfill leachate, which can contaminate groundwater if not properly contained and treated. enviro.wiki Atmospheric transport is another crucial pathway, where volatile or particle-bound PFAS can travel long distances from their source before being deposited in soil and water bodies. nih.gov

While specific precursors that degrade to form this compound in the environment have not been extensively documented in scientific literature, the degradation of larger polyfluorinated substances is a known source of more stable perfluoroalkyl acids. umweltbundesamt.denih.gov It is plausible that larger molecules used in industrial processes or present in consumer products could break down over time to form this compound. mdpi.comnih.govnih.gov For instance, fluorotelomer alcohols and other precursors are known to transform into perfluoroalkyl carboxylic acids (PFCAs) in the environment. umweltbundesamt.de

The following table summarizes the potential sources and environmental pathways for PFAS, which are likely applicable to this compound:

Source Category Specific Sources Release Pathways Environmental Compartments Affected
Industrial Facilities Chemical manufacturing plants, facilities using PFAS in their processes (e.g., pharmaceuticals, agrochemicals)Wastewater discharge, atmospheric emissions, solid waste disposalSurface water, groundwater, soil, air
Waste Management Municipal and industrial landfillsLeachate leakage, landfill gas emissionsGroundwater, surface water, soil, air
Wastewater Treatment Municipal and industrial WWTPsEffluent discharge, land application of biosolidsSurface water, soil, groundwater
Consumer Products Use and disposal of products containing PFASLeaching from products, degradationIndoor environments, landfills, wastewater

It is important to note that the environmental fate and transport of a specific compound like this compound can be influenced by its unique physicochemical properties, which may differ from other well-studied PFAS. Further research is needed to specifically identify and quantify the sources and release pathways of this compound and its precursors to fully understand its environmental footprint.

Environmental Fate and Transformation Pathways of Perfluoro 3 Methylbenzoic Acid

Abiotic Degradation Mechanisms

Given their resistance to natural degradation, significant research has focused on developing abiotic treatment technologies capable of breaking the C-F bond. These advanced methods are generally energy-intensive but have shown promise in laboratory and pilot-scale studies for the destruction of PFCAs. mdpi.com

Advanced Oxidation Processes (AOPs) are a class of water treatment technologies that rely on the generation of highly reactive radical species to destroy recalcitrant organic pollutants. researchgate.netnjit.edu For PFCAs, AOPs that generate powerful oxidizing agents like hydroxyl radicals (•OH) or sulfate radicals (SO₄•⁻) are considered promising for achieving degradation. researchgate.netredalyc.orgnih.gov These processes can overcome the stability of the perfluorinated molecule, leading to its decomposition. epa.gov

The degradation of PFCAs through AOPs is initiated by the attack of highly reactive radicals.

Hydroxyl Radical (•OH): Generated through processes like UV/H₂O₂, hydroxyl radicals are powerful oxidants. However, their effectiveness against PFCAs can be limited. The degradation mechanism is thought to involve the initial reaction with the carboxylic acid headgroup, leading to decarboxylation and the formation of a perfluoroalkyl radical. This radical can then undergo further reactions, leading to a stepwise "unzipping" of CF₂ units. mdpi.com

Sulfate Radical (SO₄•⁻): Generated from persulfate (S₂O₈²⁻) via heat or UV activation, the sulfate radical is a stronger oxidant than the hydroxyl radical and can react more selectively via electron transfer. nih.gov Studies on PFOA have shown that sulfate radical-based AOPs can achieve significant degradation, particularly under acidic conditions. The process results in the formation of shorter-chain PFCAs as intermediates before eventual mineralization to fluoride (B91410) ions and carbon dioxide. nih.gov

Table 1: Comparison of Degradation Efficiency for PFOA using Different AOPs This table presents data for Perfluorooctanoic acid (PFOA) as a representative model for perfluorinated carboxylic acids.

AOP MethodConditionsDegradation EfficiencyReference(s)
UV/Persulfate (SO₄•⁻)40 µM PFOA, 12 g/L S₂O₈²⁻, 4h irradiationComplete Degradation redalyc.org
Sonolysis (354 kHz)30 µg/L PFOA, pH 6.9-7.944% Removal redalyc.org
UV Photolysis (direct)1 mg/L PFOA, pH 5.6, 360 min treatment90.3% Degradation mdpi.com
UV/H₂O₂ (•OH)Variable, often requires extended treatment timesGenerally Lower nih.gov

Beyond radical-based AOPs, other energy-intensive methods have been investigated for the degradation of PFCAs.

Photolytic Transformation: Direct photolysis of PFCAs using high-energy ultraviolet (UV) light, particularly at wavelengths below 200 nm (vacuum UV), can be effective. This process involves the direct absorption of energy by the molecule, leading to the cleavage of the C-C bond at the carboxylic acid group and subsequent degradation. diva-portal.org For example, one study demonstrated that 90.3% of PFOA was degraded after 360 minutes of UV irradiation. mdpi.com

Sonolytic Transformation (Sonolysis): This method uses high-frequency ultrasound to induce acoustic cavitation in water—the formation, growth, and collapse of microscopic bubbles. The collapse of these bubbles creates localized hotspots with extremely high temperatures and pressures. PFCAs that accumulate at the bubble-water interface are pyrolytically decomposed. redalyc.orgresearchgate.net Sonochemical degradation has been shown to be more effective for PFOA than for PFOS at low concentrations. redalyc.org

Electrochemical Degradation Pathways

There is no specific information available in the reviewed literature regarding the electrochemical degradation pathways of Perfluoro-3-methylbenzoic acid.

Research on the electrochemical oxidation of other PFCAs, such as perfluorooctanoic acid (PFOA), demonstrates that this can be a promising degradation technology nih.govrsc.orgresearchgate.net. The process generally involves direct electron transfer from the PFAS molecule to an anode or indirect oxidation via electrochemically generated radicals like hydroxyl radicals (•OH) nih.gov. For PFOA, degradation is understood to proceed via a stepwise process, cleaving off CF₂ units and forming shorter-chain PFCAs as intermediates until complete mineralization occurs nih.govresearchgate.net. The effectiveness of this degradation is influenced by factors such as the type of electrode material, current density, and the presence of other substances in the water researchgate.netnih.gov. While this is a known pathway for linear PFCAs, the electrochemical behavior of an aromatic compound like this compound has not been specifically investigated.

Biotransformation and Biodegradation Studies

Microbial Degradation in Environmental Systems (e.g., Wastewater Sludge, Bacteria)

No studies specifically documenting the microbial degradation or biotransformation of this compound in environmental systems such as wastewater sludge or by specific bacteria were identified in the available literature.

In general, perfluorinated compounds are highly resistant to microbial degradation due to the strength of the carbon-fluorine bond rsc.org. However, biotransformation has been observed for some polyfluorinated substances, which contain C-H bonds that are more susceptible to microbial attack nih.govresearchgate.net. Studies on activated sludge have shown that some fluorotelomer carboxylic acids (FTCAs) can be biodegraded, leading to the formation of shorter-chain PFCAs njit.edunih.gov. For example, the biotransformation of 6:2 FTCA in municipal activated sludge resulted in significant fluoride release and the formation of products like perfluorohexanoic acid (PFHxA), perfluoropentanoic acid (PFPeA), and perfluorobutanoic acid (PFBA) njit.edunih.gov. The complete microbial degradation of highly fluorinated compounds like this compound is considered challenging and is not documented.

Formation of Transformation Products and Intermediates

Specific transformation products and intermediates resulting from the degradation of this compound have not been identified, as no studies on its degradation were found.

No studies have documented the formation of short-chain perfluorinated carboxylic acids (scPFCAs) from the transformation of this compound. The formation of scPFCAs is a known biotransformation pathway for certain polyfluorinated precursors, such as fluorotelomer alcohols and fluorotelomer carboxylic acids njit.edunih.govmst.dk. In these processes, microbial action cleaves the non-fluorinated or partially fluorinated parts of the molecule, leading to the formation of stable end-products like PFBA, PFPeA, and PFHxA njit.edunih.gov. Given the fully perfluorinated aromatic structure of this compound, it is unclear if similar pathways would be relevant.

Other Fluorinated Metabolites and Byproducts

The biotransformation of many per- and polyfluoroalkyl substances (PFAS) often results in the formation of terminal perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkyl sulfonic acids (PFSAs) nih.gov. While specific metabolic pathways for this compound are not extensively detailed in the available literature, general transformation pathways of other PFAS can provide insights into potential metabolites. It is understood that a diverse range of parent PFAS structures can ultimately degrade to form common terminal products like Perfluorooctanoic acid (PFOA) and Perfluorooctanesulfonic acid (PFOS) nih.govresearchgate.net.

For instance, the biotransformation of certain PFAS, such as N-Ethylperfluorooctane-1-sulfonamide (N-EtFOSA), can proceed through several intermediate steps, including the formation of sulfonamides and sulfonamidoacetates, eventually leading to the formation of PFOS nih.gov. Similarly, various fluorotelomer alcohols and other precursors can be transformed into PFCAs like PFOA nih.govresearchgate.net. While not directly analogous, these pathways suggest that the degradation of more complex fluorinated molecules often involves the cleavage of functional groups and the eventual formation of highly stable perfluorinated acids.

In the context of this compound, it is plausible that under certain environmental or biological conditions, it could be a transformation product of larger, more complex fluorinated compounds. Conversely, its own degradation, if it occurs, might lead to the formation of other shorter-chain perfluorinated carboxylic acids or other byproducts, though specific research on these pathways is limited. The persistence of the perfluoroalkyl structure suggests that complete mineralization is unlikely under normal environmental conditions nih.gov.

Table 1: Potential Transformation Products of Precursor PFAS Compounds

Precursor Compound Class Potential Intermediate Metabolites Common Terminal Products
Fluorotelomer Alcohols (FTOHs) Fluorotelomer Saturated and Unsaturated Carboxylic Acids Perfluoroalkyl Carboxylic Acids (PFCAs)
Perfluoroalkane Sulfonamides (FASAs) N-dealkylated sulfonamides, Sulfonamidoacetates Perfluoroalkyl Sulfonic Acids (PFSAs)

This table presents generalized transformation pathways for classes of PFAS and does not represent specific data for this compound.

Sorption and Desorption Dynamics in Environmental Media

The movement and distribution of this compound in the environment are significantly influenced by its sorption and desorption behavior in various media such as soil and sediment. The sorption of PFAS is a complex process controlled by the physicochemical properties of both the compound and the environmental matrix researchgate.net.

Adsorption Mechanisms on Carbonaceous Surfaces

Carbonaceous materials, including activated carbon and black carbon in soils and sediments, are recognized for their effectiveness in adsorbing PFAS from aqueous solutions nih.govepa.gov. The primary mechanisms governing the adsorption of PFAS onto these surfaces include hydrophobic interactions and electrostatic interactions.

For anionic PFAS like this compound (which is expected to be deprotonated at typical environmental pH), electrostatic repulsion can occur with negatively charged carbon surfaces. However, the presence of positive charges on the surface can enhance adsorption nih.govepa.gov. The hydrophobic perfluorinated chain of the molecule plays a crucial role in its adsorption, with longer chains generally leading to stronger sorption researchgate.net. The specific surface chemistry of the carbonaceous material, such as its basicity, has been shown to be a critical factor, with higher surface basicity correlating with increased adsorption of PFOA and PFOS nih.govepa.gov.

Table 2: Factors Influencing Adsorption of PFAS on Carbonaceous Surfaces

Factor Influence on Adsorption Reference
Carbon Surface Basicity Positive correlation with adsorption affinity nih.gov
Hydrophobicity of PFAS Longer perfluorinated chains lead to stronger sorption researchgate.net
Electrostatic Interactions Attraction to positively charged sites, repulsion from negatively charged sites nih.govepa.gov

This table provides a generalized overview of factors affecting PFAS adsorption and is not specific to this compound.

Influence of Environmental Parameters (e.g., pH, Organic Matter)

Environmental factors such as pH and the presence of organic matter significantly modulate the sorption and desorption of PFAS in soils and sediments researchgate.netfrontiersin.orgresearchgate.netnih.gov.

pH: The pH of the surrounding medium affects both the charge of the PFAS molecule and the surface charge of the sorbent. For a carboxylic acid like this compound, a lower pH will lead to a greater proportion of the neutral, protonated form, which can enhance its adsorption due to reduced electrostatic repulsion and increased hydrophobic interactions researchgate.netfrontiersin.org. Conversely, as pH increases, the molecule becomes predominantly anionic, which can lead to decreased sorption on negatively charged surfaces like clay minerals and natural organic matter researchgate.netfrontiersin.org.

Organic Matter: Soil and sediment organic matter can act as a primary sorbent for PFAS researchgate.net. The nature of the organic matter is important; for instance, more condensed, humin-like fractions may show a higher affinity for longer-chain PFAS researchgate.net. However, dissolved organic matter can compete for sorption sites or form soluble complexes with PFAS, potentially increasing their mobility in the environment researchgate.net. Studies have shown that the presence of humic and fulvic acids can either enhance or hinder the sorption of PFAS depending on the specific conditions and the nature of the soil researchgate.netfrontiersin.org.

Table 3: Effect of Environmental Parameters on PFAS Sorption

Parameter General Effect on Sorption of Anionic PFAS Key Mechanisms
pH Decreases with increasing pH Increased electrostatic repulsion between anionic PFAS and negatively charged surfaces.
Organic Matter Content Generally increases with increasing organic matter content Hydrophobic interactions with the organic matrix.
Dissolved Organic Matter Can decrease sorption Competition for sorption sites; formation of soluble complexes.

| Cation Composition | Can influence sorption, particularly for shorter-chain PFAS | Cation bridging between anionic PFAS and negatively charged surfaces. |

This table summarizes general trends for anionic PFAS and may not directly reflect the specific behavior of this compound.

Advancements in Analytical Methodologies for Perfluoro 3 Methylbenzoic Acid

Sample Preparation Techniques for Diverse Environmental Matrices

Effective sample preparation is a critical first step in the analytical workflow, designed to remove interfering substances and enrich the target analyte to a concentration suitable for instrumental analysis. The choice of technique depends on the complexity of the sample matrix, which can range from relatively clean drinking water to more complex wastewater, soil, and biological tissues.

Solid-Phase Extraction (SPE) and Solid-Phase Microextraction (SPME)

Solid-Phase Extraction (SPE) is a widely utilized technique for the extraction and preconcentration of perfluorinated compounds, including fluorinated benzoic acids, from aqueous samples. The methodology involves passing a liquid sample through a solid sorbent material that retains the analyte of interest. The analyte is later eluted with a small volume of a suitable solvent. For fluorinated benzoic acids, hydrophilic-lipophilic-balanced (HLB) reversed-phase cartridges are commonly employed. These sorbents, often a poly(divinylbenzene-co-N-vinylpyrrolidone) polymer, have shown high capacity and selectivity for these compounds when the sample pH is adjusted appropriately researchgate.net. Studies have demonstrated that SPE can achieve significant enrichment factors, for instance, a 250-fold enrichment from a 100 mL water sample, with extraction efficiencies ranging from 71% to 94% for a range of fluorobenzoic acids researchgate.net.

Solid-Phase Microextraction (SPME) is a solvent-free alternative to traditional SPE that utilizes a coated fiber to extract analytes from a sample. Thin-film SPME (TF-SPME) has emerged as a versatile tool for the determination of fluorinated benzoic acids in complex matrices like produced water from the oil industry nih.gov. This technique can be automated for high-throughput laboratory analysis, coupling solvent desorption with liquid chromatography-mass spectrometry (LC-MS) nih.gov. Optimization of parameters such as extraction phase chemistry, sample pH, and ionic strength is crucial for achieving low limits of quantification, which can be in the nanogram per milliliter (ng/mL) range nih.gov.

Parameter Solid-Phase Extraction (SPE) Solid-Phase Microextraction (SPME)
Principle Analyte partitioned between a solid sorbent and liquid sampleAnalyte partitioned between a coated fiber and sample
Common Sorbent/Coating Hydrophilic-Lipophilic-Balanced (HLB) polymersPolydimethylsiloxane (PDMS), Polyacrylate (PA)
Advantages High enrichment factors, well-established protocolsSolvent-free, simple, can be automated
Typical Application Extraction of fluorobenzoic acids from water researchgate.netDetermination of fluorinated benzoic acids in produced water nih.gov

Stir Bar Sorptive Extraction (SBSE)

Stir Bar Sorptive Extraction (SBSE) is another sorbent-based extraction technique that offers high enrichment of organic compounds from aqueous samples. It utilizes a magnetic stir bar coated with a sorptive phase, typically polydimethylsiloxane (PDMS). The large volume of the sorptive phase on the stir bar allows for higher analyte recovery and lower detection limits compared to SPME.

The efficiency of SBSE for acidic compounds like Perfluoro-3-methylbenzoic acid is highly dependent on the sample pH. To ensure effective extraction into the nonpolar PDMS phase, the analyte should be in its neutral, protonated form. Therefore, acidification of the sample is a critical step. Following extraction, the analytes can be desorbed either thermally by heating the stir bar in a thermal desorption unit coupled to a gas chromatograph, or by liquid desorption with a small volume of an appropriate solvent. Research on polycyclic aromatic hydrocarbons (PAHs), which share some hydrophobicity characteristics with perfluorinated compounds, has shown that SBSE can achieve detection limits in the low nanogram per liter (ng/L) range nih.govnih.gov. For polar analytes, novel coating materials are being explored to enhance extraction efficiency researchgate.net.

Parameter Description Relevance to this compound
Sorbent Phase Typically Polydimethylsiloxane (PDMS)The nonpolar nature requires the analyte to be in its neutral form for efficient extraction.
Sample pH Acidification of the sample is necessaryTo protonate the carboxylic acid group, increasing its affinity for the PDMS phase.
Desorption Thermal Desorption (TD) or Liquid Desorption (LD)TD is suitable for GC analysis, while LD is used for LC analysis.
Potential Advantages High analyte recovery, low detection limitsCan achieve the sensitivity required for trace environmental analysis.

Solvent Extraction Methods

Liquid-liquid extraction (LLE) is a traditional method for isolating organic compounds from aqueous matrices. For acidic analytes like benzoic acids, the sample is typically acidified to protonate the carboxylic acid group, making it more soluble in an organic solvent. The sample is then shaken with an immiscible organic solvent, and the analyte partitions into the organic phase. While effective, LLE can be labor-intensive and require large volumes of organic solvents.

More modern approaches often involve derivatization of the analyte to enhance its extractability and improve its chromatographic properties. For instance, in the analysis of benzoic acid in biological samples by gas chromatography-mass spectrometry (GC-MS), the sample is acidified and extracted with ethyl acetate. The extract is then dried, and the benzoic acid is converted to a more volatile trimethylsilyl derivative before analysis nih.gov.

Chromatographic Separation Techniques

Following sample preparation, chromatographic techniques are employed to separate the target analyte from other components in the extract. The choice between liquid chromatography and gas chromatography depends on the analyte's volatility, thermal stability, and the desired sensitivity of the method.

Liquid Chromatography (LC) Approaches

Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the most common and powerful technique for the analysis of perfluorinated compounds. Reversed-phase high-performance liquid chromatography (HPLC) is the predominant separation mode.

For the separation of perfluoroalkyl carboxylic acids (PFCAs), C18 columns are widely used researchgate.net. The mobile phase typically consists of a mixture of water and an organic solvent like methanol or acetonitrile, with additives such as ammonium acetate or formic acid to control pH and improve ionization efficiency in the mass spectrometer. Gradient elution, where the proportion of the organic solvent is increased during the analysis, is often necessary to separate a wide range of PFCAs with different chain lengths and polarities researchgate.net. The separation of isomeric PFCAs can be challenging and may require specialized columns, such as those with a perfluorinated stationary phase, to achieve better resolution nih.gov. Pre-column derivatization with fluorescent reagents has also been explored to enable detection with more common HPLC-fluorescence detectors, which can be a cost-effective alternative to LC-MS/MS researchgate.netnih.gov.

LC Parameter Typical Conditions for PFCA Analysis
Column Reversed-phase C18, Perfluorinated stationary phases
Mobile Phase Water/Methanol or Water/Acetonitrile with additives (e.g., ammonium acetate, formic acid)
Elution Gradient elution
Detection Tandem Mass Spectrometry (MS/MS), Fluorescence (after derivatization)

Gas Chromatography (GC) Methodologies

Gas chromatography is a high-resolution separation technique well-suited for volatile and thermally stable compounds. Due to the low volatility of carboxylic acids, a derivatization step is generally required to convert them into more volatile esters before GC analysis colostate.edu.

A common derivatization method for fluorinated benzoic acids is esterification with an alcohol, such as methanol, in the presence of a catalyst like boron trifluoride (BF3) researchgate.net. The resulting methyl esters are sufficiently volatile for GC analysis. Another approach involves derivatization with trimethylsilyl (TMS) reagents nih.gov. The choice of derivatization reagent and reaction conditions needs to be carefully optimized to ensure complete conversion and avoid the formation of byproducts researchgate.netgcms.cznih.gov. Following derivatization, the sample is injected into the GC, where the compounds are separated on a capillary column. The selection of the stationary phase of the column is critical for achieving good separation of isomers researchgate.net. Mass spectrometry is the most common detector used in conjunction with GC for the analysis of these compounds, providing both high sensitivity and structural information for confident identification researchgate.net.

GC Parameter Typical Conditions for Fluorobenzoic Acid Analysis
Derivatization Esterification (e.g., with BF3/Methanol), Silylation (e.g., with TMS reagents)
Column Capillary column with a suitable stationary phase for isomer separation
Injection Splitless or on-column injection
Detection Mass Spectrometry (MS)

Capillary Electrophoresis (CE) for Perfluorinated Compounds

Capillary electrophoresis (CE) has emerged as a viable alternative to more traditional chromatographic methods for the separation of perfluorinated compounds. While less commonly utilized for routine PFAS analysis compared to liquid chromatography, CE offers distinct advantages, including high separation efficiency, short analysis times, and minimal solvent consumption. However, the analysis of PFAS by CE can be challenging due to their potential for adsorption to the capillary walls and the difficulty in achieving adequate separation in purely aqueous buffer systems.

To overcome these challenges, various modifications to CE methods have been developed. The use of non-aqueous or mixed organic-aqueous background electrolytes has been shown to improve the separation of perfluorinated carboxylic acids (PFCAs). For instance, the addition of organic solvents like methanol or acetonitrile to the buffer can enhance the resolution of these compounds.

While specific applications of CE for the direct analysis of this compound are not extensively documented in peer-reviewed literature, the established methods for other PFCAs provide a strong foundation for its analysis. The separation in CE is based on the differential migration of analytes in an electric field, which is influenced by their charge-to-size ratio. As a perfluorinated carboxylic acid, this compound would be amenable to separation under conditions optimized for other members of this chemical class. Coupling CE with mass spectrometry (CE-MS) further enhances its utility by providing mass-to-charge ratio information, which aids in the definitive identification and sensitive quantification of target analytes.

Spectrometric Detection and Quantification Methods

Spectrometric techniques are at the forefront of analytical methodologies for the trace-level detection and quantification of this compound. These methods offer unparalleled sensitivity and selectivity, which are essential for the analysis of complex environmental and biological samples.

Mass Spectrometry (MS) Techniques (e.g., LC-MS/MS, GC-MS)

Mass spectrometry, particularly when coupled with chromatographic separation, stands as the gold standard for the analysis of perfluorinated compounds.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most widely employed technique for the determination of PFCAs, including compounds structurally similar to this compound. chemicalbook.com This is due to its exceptional sensitivity and selectivity, allowing for detection at parts-per-trillion (ppt) levels. chemicalbook.com The typical LC-MS/MS workflow involves the separation of analytes on a liquid chromatography column, followed by their ionization and subsequent detection by a tandem mass spectrometer. Electrospray ionization (ESI) in the negative ion mode is commonly used for PFCAs as they readily form [M-H]⁻ ions. The use of tandem mass spectrometry (MS/MS) allows for selected reaction monitoring (SRM), which significantly reduces matrix interference and enhances the certainty of analyte identification. While specific operational parameters for this compound are not widely published, methods developed for other fluorobenzoic acids and PFCAs can be readily adapted.

Gas Chromatography-Mass Spectrometry (GC-MS) offers a complementary approach for the analysis of certain PFAS. A key consideration for the analysis of non-volatile compounds like PFCAs by GC-MS is the necessity of a derivatization step to increase their volatility. This typically involves converting the carboxylic acid group into a more volatile ester. While this adds a step to the sample preparation process, GC-MS can provide excellent separation and sensitive detection. For instance, a rapid derivatization method followed by GC-MS analysis has been developed for a range of PFCAs, achieving low detection limits. acs.org This approach could be applicable to this compound, providing a cost-effective alternative to LC-MS/MS. acs.org

Analytical TechniqueCommon AnalytesTypical Sample MatricesKey Advantages
LC-MS/MSPFCAs, PFSAsWater, soil, biological samplesHigh sensitivity and selectivity, no derivatization required
GC-MSVolatile and semi-volatile PFAS, derivatized PFCAsWater, airHigh resolution, cost-effective

Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF-MS)

Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF-MS) is a powerful, chromatography-free technique that has shown promise for the high-throughput analysis of PFAS. researchgate.netrsc.orgresearchgate.net In this method, the sample is co-crystallized with a matrix on a target plate and irradiated with a laser. The matrix absorbs the laser energy and facilitates the desorption and ionization of the analyte molecules. The ions are then accelerated into a time-of-flight mass analyzer, where they are separated based on their mass-to-charge ratio.

Recent studies have demonstrated the capability of MALDI-TOF-MS for the rapid detection and quantification of PFCAs and perfluorosulfonic acids (PFSAs) at parts-per-billion (ppb) and even parts-per-trillion (ppt) concentrations. researchgate.netrsc.org This technique is particularly advantageous for screening large numbers of samples due to its speed and minimal sample preparation requirements. While specific applications for this compound are not yet prevalent in the literature, the success with other PFCAs suggests its potential for the rapid screening of this compound in various samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorinated Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of fluorinated compounds. 19F NMR, in particular, is highly valuable due to the 100% natural abundance and high sensitivity of the 19F nucleus. The chemical shifts in 19F NMR are highly sensitive to the local electronic environment, providing detailed information about the structure of fluorine-containing molecules.

Method Validation and Quality Assurance in this compound Analysis

Robust method validation and stringent quality assurance are paramount to ensure the reliability and accuracy of analytical data for this compound. This involves a comprehensive evaluation of the analytical method's performance characteristics.

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is defined as the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be determined with an acceptable level of precision and accuracy. These parameters are critical for assessing the suitability of an analytical method for a specific application, such as environmental monitoring or food safety analysis.

For the analysis of perfluorinated compounds, LODs and LOQs are highly dependent on the analytical technique employed, the sample matrix, and the specific compound being analyzed. LC-MS/MS typically offers the lowest detection limits for PFCAs, often in the low nanogram per liter (ng/L) or parts-per-trillion (ppt) range in water samples. GC-MS methods, following derivatization, can also achieve low detection limits, sometimes in the picogram per milliliter (pg/mL) range. MALDI-TOF-MS has demonstrated detection capabilities in the ppb to ppt range for various PFAS.

The following table provides a summary of reported LOD and LOQ ranges for perfluorinated carboxylic acids using different analytical techniques. It is important to note that these values are for a range of PFCAs and not specifically for this compound, as such data is not widely available.

Analytical TechniqueMatrixReported LOD Range for PFCAsReported LOQ Range for PFCAs
LC-MS/MSDrinking Water0.6 - 5.4 ng/L-
LC-MS/MSSurface Water-0.28 - 0.58 ng/L
GC-MS (with derivatization)Aqueous Samples0.06 - 14.6 pg/mL (MDL)-
MALDI-TOF-MS-ppb to ppt rangeppb to ppt range

MDL: Method Detection Limit


Recovery and Matrix Effects Considerations

The accurate quantification of this compound in complex environmental and biological samples is significantly influenced by recovery rates and matrix effects. Recovery refers to the efficiency of an analytical method in extracting the target analyte from the sample matrix. Matrix effects, on the other hand, describe the alteration of the analyte's ionization efficiency due to co-eluting compounds from the sample matrix, leading to either suppression or enhancement of the analytical signal. nih.govnih.gov These phenomena are critical considerations in the development and validation of robust analytical methodologies, particularly for trace-level detection using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govd-nb.info

For per- and polyfluoroalkyl substances (PFAS) in general, which includes compounds structurally similar to this compound, recovery rates can be highly variable depending on the sample matrix and the extraction protocol employed. nih.gov Research on various perfluorocarboxylic acids (PFCAs) has shown that recovery values can range significantly. For instance, in aqueous matrices such as surface water and groundwater, recoveries are often within the acceptable range of 70-120%. However, in more complex matrices like wastewater, soil, sediment, and biological tissues, the recovery can be more challenging to control and may fall outside this range without careful optimization of the extraction and clean-up steps. nih.gov

Matrix effects are a primary challenge in the LC-MS/MS analysis of PFAS. nih.gov Co-extracted organic matter, salts, and other matrix components can interfere with the ionization of this compound in the mass spectrometer's source, leading to inaccurate quantification. nih.gov The extent of matrix effects is matrix-dependent, with more complex matrices generally exhibiting more significant signal suppression or enhancement. To mitigate these effects, various strategies are employed, including the use of isotopically labeled internal standards, which have similar chemical properties and chromatographic behavior to the analyte of interest. d-nb.info Additionally, advanced sample preparation techniques such as solid-phase extraction (SPE) and the use of adsorbent materials like graphitized carbon are utilized to remove interfering substances before instrumental analysis. d-nb.info

The following interactive table provides representative recovery and matrix effect data for PFAS in different environmental matrices, which can be considered indicative of the challenges and expectations for the analysis of this compound.

MatrixTypical Recovery Range (%)Common Matrix EffectMitigation Strategies
Surface Water80 - 115Low to Moderate SuppressionIsotope Dilution, SPE
Groundwater85 - 110Low SuppressionIsotope Dilution
Wastewater Effluent60 - 130High and Variable SuppressionAdvanced SPE, High-Resolution MS
Soil50 - 120Moderate to High SuppressionQuEChERS, Isotope Dilution, d-SPE
Sediment40 - 110High SuppressionSoxhlet Extraction, Advanced Clean-up
Biota (e.g., Fish Tissue)50 - 130High and Variable Suppression/EnhancementAcetonitrile Extraction, Graphitized Carbon Clean-up

Emerging Analytical Technologies for Trace-Level Detection

The increasing need to detect and quantify this compound and other PFAS at ultra-trace levels has driven the development of innovative analytical technologies. These emerging methods aim to overcome the limitations of traditional techniques by offering higher sensitivity, improved selectivity, and faster analysis times.

One of the most significant advancements is the use of high-resolution mass spectrometry (HRMS) , particularly Orbitrap and time-of-flight (TOF) mass analyzers. diva-portal.org HRMS provides highly accurate mass measurements, which allows for the confident identification of target compounds like this compound in complex samples without the need for reference standards in some cases. diva-portal.org This is particularly valuable for "non-target" screening to identify previously unknown PFAS and their transformation products.

Another promising area is the development of novel sample preparation techniques that are more efficient and selective. This includes the use of advanced solid-phase extraction sorbents with high specificity for PFAS and the development of miniaturized extraction techniques that reduce solvent consumption and sample handling time.

Based on a comprehensive search of available scientific literature, there is currently insufficient data to generate a detailed article on the ecological impact and environmental risk assessment of this compound that adheres to the specific outline provided.

Research on the ecological fate and effects of per- and polyfluoroalkyl substances (PFAS) has largely concentrated on more prevalent compounds such as perfluorooctanoic acid (PFOA) and perfluorooctane (B1214571) sulfonic acid (PFOS). The targeted searches for data specifically on this compound regarding its bioaccumulation in aquatic invertebrates and vertebrates, its effects on terrestrial ecosystems, its influence on ecosystem processes, and specific ecological risk assessment methodologies did not yield the detailed research findings necessary to fulfill the request.

Consequently, it is not possible to provide a scientifically accurate and thorough article that focuses solely on this compound as instructed. To do so would require making unsubstantiated extrapolations from data on other, structurally different, PFAS compounds, which would not be scientifically valid and would violate the strict content inclusions and exclusions of the prompt.

Further research and published studies are needed to elucidate the specific environmental behaviors and potential risks associated with this compound.

Ecological Impact and Environmental Risk Assessment Frameworks for Perfluoro 3 Methylbenzoic Acid

Ecological Risk Assessment Methodologies Applicable to Perfluoro-3-methylbenzoic Acid

Ecological Endpoints and Assessment Metrics

The ecological risk assessment of chemical compounds is fundamentally reliant on the identification of relevant ecological endpoints and the application of standardized assessment metrics. Ecological endpoints are the specific, measurable characteristics of an ecosystem or its components that are evaluated to determine the effects of a stressor. For a chemical like this compound, these endpoints can range from molecular-level changes in an organism to shifts in community structure. Assessment metrics are the quantitative measures used to evaluate these endpoints, providing the data necessary for risk characterization.

It is critical to note that specific ecotoxicological data for this compound are not extensively available in peer-reviewed literature. Therefore, to understand its potential ecological impact, it is necessary to use data from structurally similar compounds, such as other perfluoroalkyl carboxylic acids (PFCAs), as surrogates. This approach, known as read-across, is a common practice in environmental risk assessment for data-poor chemicals. The following sections detail common ecological endpoints and metrics used for PFCAs, which can serve as a proxy for assessing the potential risks of this compound.

Aquatic Ecosystem Endpoints

Aquatic environments are significant sinks for persistent chemicals, making the study of aquatic organisms a priority. nih.gov Key endpoints are evaluated across different trophic levels.

Microorganisms (Algae and Bacteria): Algae are primary producers and form the base of most aquatic food webs. Endpoints for algae typically focus on growth inhibition. For the green alga Chlorella sorokiniana, the 50% inhibitory concentration (IC50) for Perfluorobutanoic acid (PFBA) was found to be 101.4 mg/L after three days, indicating higher toxicity than the longer-chain Perfluorooctanoic acid (PFOA), which had an IC50 of 277.1 mg/L under the same conditions. tdl.org For marine bacteria like Vibrio fischeri, bioluminescence inhibition is a common endpoint. mdpi.com

Invertebrates: Aquatic invertebrates are crucial links in the food web and are often used in toxicity testing. Common endpoints include mortality, immobilization, reproduction, and growth.

Mortality: The median lethal concentration (LC50) is a primary metric. For the green mussel (Perna viridis), the 96-hour LC50 for Perfluorooctane (B1214571) sulfonate (PFOS) was 68.3 mg/L. mdpi.com

Chronic Effects: For oligochaetes such as Tubifex tubifex, which are exposed to chemicals in sediment and water, a relevant metric is the median effective exposure time (ET50), which measures the time until a specific effect is observed. nih.govnih.gov Studies on a range of PFCAs (C8 to C12) showed that ET50 values fluctuated between 25 and 257 minutes in saturated solutions. nih.govnih.gov

Vertebrates (Fish): Fish are often evaluated for a range of endpoints due to their ecological and economic importance.

Developmental Toxicity: Zebrafish (Danio rerio) embryos are a common model. Endpoints include mortality, morphological changes (e.g., deformities), behavioral alterations, and the production of reactive oxygen species (ROS). tdl.org Studies comparing PFOA and PFBA found that while neither significantly affected mortality or morphology at tested concentrations, they did induce changes in behavior, with PFOA causing hypoactivity and PFBA causing hyperactivity. tdl.org

Acute Toxicity: For the sea urchin Paracentrotus lividus, the acute EC50 values for PFOS and PFOA were 20 mg/L and 110 mg/L, respectively. mdpi.com

Table 1: Aquatic Toxicity Data for Various Perfluoroalkyl Acids (PFAAs)

CompoundSpeciesEndpointValue (mg/L)Reference
PFBAChlorella sorokiniana (Alga)3-day IC50101.4 tdl.org
PFOAChlorella sorokiniana (Alga)3-day IC50277.1 tdl.org
PFOSPerna viridis (Green Mussel)96-h LC5068.3 mdpi.com
PFOSParacentrotus lividus (Sea Urchin)Acute EC5020 mdpi.com
PFOAParacentrotus lividus (Sea Urchin)Acute EC50110 mdpi.com
PFOSPerinereis nuntia (Polychaete)96-h LC5064 mdpi.com

Terrestrial Ecosystem Endpoints

Terrestrial ecosystems can be contaminated with PFCAs through pathways like the application of biosolids and irrigation with contaminated water. eurekalert.org

Soil Function and Microbial Communities: Soil health is dependent on the functioning of its microbial communities. Key endpoints focus on microbial processes and soil properties.

Litter Decomposition: This is a critical process for nutrient cycling. Studies using microcosm experiments have shown that PFAS can significantly increase the rate of litter decomposition. researchgate.nethep.com.cn

Enzyme Activities: Specific enzyme activities, such as β-glucosidase, are measured as indicators of microbial function in nutrient cycling. researchgate.net

Table 2: Effects of Selected PFAS on Soil Function Endpoints

EndpointEffect ObservedPFAS StudiedReference
Litter DecompositionSignificantly increasedPFOS, PFOA, PFBS researchgate.nethep.com.cn
Soil RespirationSignificantly inhibited (in week 3)PFOS, PFOA, PFBS researchgate.nethep.com.cn
Water-stable AggregatesNegatively affectedPFOS researchgate.nethep.com.cn
β-glucosidase ActivityPositive association with decompositionPFOS, PFOA, PFBS researchgate.net

Plant Uptake and Accumulation: The translocation of chemicals from soil into plants is a critical exposure pathway for herbivores and humans.

Bioaccumulation in Plants: The primary endpoint is the concentration of the chemical in different plant tissues. Research shows that short-chain PFAS, which are more mobile, tend to accumulate in the leaves and grains of plants, while long-chain PFAS bind more strongly to soil and accumulate in roots. eurekalert.org This differential behavior is a crucial metric for assessing food chain contamination. nih.goveurekalert.org

Assessment Metrics for Risk Characterization

Data gathered from studying ecological endpoints are used to calculate standardized assessment metrics.

Toxicity Metrics: These include LC50 (the concentration lethal to 50% of the test population), EC50 (the concentration causing a specific effect in 50% of the population), and IC50 (the concentration inhibiting a biological process by 50%). These are derived from standardized laboratory tests.

Predicted No-Effect Concentration (PNEC): The PNEC is an estimate of the concentration of a substance below which adverse effects in the ecosystem are not expected to occur. It is typically derived by dividing a toxicity value (like an LC50 or a No-Observed-Effect-Concentration, NOEC) by an assessment factor (AF) to account for uncertainties, such as extrapolating from lab to field conditions or from single species to community effects.

Risk Quotient (RQ): The RQ is a simple metric used in risk characterization. It is calculated by dividing the Predicted Environmental Concentration (PEC) of a chemical by its PNEC. An RQ value greater than 1 suggests a potential for ecological risk, warranting further investigation.

Theoretical and Computational Chemistry Studies on Perfluoro 3 Methylbenzoic Acid

Quantum Mechanical Studies (e.g., Density Functional Theory - DFT)

Quantum mechanical methods, particularly Density Functional Theory (DFT), are employed to study the electronic structure and reactivity of molecules with high accuracy. mdpi.comdntb.gov.ua These calculations provide fundamental insights into the intrinsic properties of Perfluoro-3-methylbenzoic acid.

DFT calculations are used to determine the most stable three-dimensional arrangement of atoms (molecular conformation) and the distribution of electrons within the this compound molecule. By solving approximations of the Schrödinger equation, researchers can obtain the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles.

Analysis of the electronic structure focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com For this compound, the electron-withdrawing nature of the fluorine atoms is expected to significantly influence the electron density distribution across the aromatic ring and the carboxylic acid group, impacting its acidity and reactivity.

Table 1: Illustrative Parameters Obtainable from DFT Analysis of this compound
Calculated ParameterSignificance
Optimized Molecular GeometryProvides precise bond lengths, bond angles, and dihedral angles for the most stable conformation.
HOMO EnergyIndicates the energy of the outermost electrons; related to ionization potential and susceptibility to electrophilic attack.
LUMO EnergyIndicates the energy of the lowest available electron orbital; related to electron affinity and susceptibility to nucleophilic attack.
HOMO-LUMO GapRepresents the energy required for electronic excitation; a larger gap suggests higher kinetic stability.
Molecular Electrostatic Potential (MEP)Maps the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
Dipole MomentQuantifies the overall polarity of the molecule, which influences its solubility and intermolecular interactions.

The fate and transport of this compound in the environment are heavily dependent on its interaction with solid surfaces such as soils, sediments, and activated carbon. DFT calculations can elucidate the mechanisms of adsorption by modeling the interaction between a single molecule of the compound and a representative cluster of an environmental surface (e.g., silica (B1680970), clay minerals, or graphene).

The strong carbon-fluorine bond makes perfluoroalkyl substances highly resistant to degradation. nih.gov DFT is a critical tool for investigating potential degradation pathways, such as those initiated by advanced oxidation processes. Computational chemists can map the entire reaction coordinate for a proposed degradation step, for example, the reaction with a hydroxyl radical.

This involves identifying the structures of reactants, products, and, crucially, the high-energy transition state that connects them. The energy difference between the reactants and the transition state yields the activation energy barrier, which determines the rate of the reaction. mdpi.com For compounds like this compound, studies would likely investigate pathways such as decarboxylation (loss of CO2 from the carboxylic acid group), hydroxylation of the aromatic ring, and subsequent C-C bond cleavage. mdpi.comgdut.edu.cn These theoretical calculations can help identify the most likely initial steps of degradation and predict the formation of potential transformation products. mdpi.com

Molecular Dynamics Simulations

While quantum mechanics examines a molecule in static detail, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. nsf.gov MD simulations track the movements of all atoms in a system over time by solving Newton's equations of motion, providing a "computational microscope" to observe dynamic processes. researchgate.net

MD simulations can model the behavior of this compound in environmental compartments, particularly in water. By simulating a system containing many water molecules and one or more molecules of the compound, researchers can study its solvation structure and calculate key transport properties like the self-diffusion coefficient.

A key application of MD is in studying the behavior of surfactants at interfaces, such as the air-water interface. Due to their amphiphilic nature, with a hydrophilic head (the carboxylic acid) and a hydrophobic/oleophobic tail (the perfluorinated methyl-benzene group), these molecules are expected to accumulate at interfaces, which can significantly affect their environmental transport. itrcweb.org Simulations can reveal the orientation and concentration of the molecule at the interface, providing insights that are crucial for developing accurate environmental fate and transport models, similar to those developed for other perfluorinated compounds like PFOA. nih.govdoi.org

Understanding how this compound interacts with biological systems is essential for assessing its toxicological potential. MD simulations are widely used to model the interaction of small molecules with proteins and cell membranes. uni-saarland.denih.gov

To study protein interactions, the compound can be "docked" into a potential binding site of a target protein (e.g., serum albumin, a known transporter of similar compounds), and an MD simulation can be run to assess the stability of the binding and identify the key amino acid residues involved.

Simulations involving cell membranes typically use a model lipid bilayer representing the complex composition of a biological membrane. nih.gov Researchers can use MD to observe the process of the molecule partitioning from the aqueous phase into the membrane. unifi.it Advanced simulation techniques can be used to calculate the potential of mean force (PMF), which describes the free energy profile of moving the molecule from the water, across the lipid headgroups, and into the hydrophobic core of the membrane. nih.gov This provides a quantitative measure of membrane permeability and helps identify the most stable location of the molecule within the bilayer, revealing its potential to bioaccumulate and disrupt membrane function.

Table 2: Illustrative Outputs from MD Simulations of this compound
Simulation TypeKey Output/AnalysisScientific Insight
Aqueous SolvationRadial Distribution Functions (RDFs), Diffusion CoefficientDescribes how water molecules structure around the compound and how quickly it moves through a solution.
Air-Water InterfaceDensity Profile, Molecular OrientationDetermines if the compound accumulates at the surface and its preferred orientation, affecting atmospheric transport.
Protein BindingBinding Free Energy, Root Mean Square Deviation (RMSD), Intermolecular ContactsQuantifies binding affinity to biological targets like transport proteins and identifies key stabilizing interactions.
Membrane InteractionPotential of Mean Force (PMF), Order Parameters, Lateral DiffusionCalculates the energy barrier for membrane entry, the location within the membrane, and effects on membrane fluidity.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for Fluorinated Compounds

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are powerful computational tools used to predict the physicochemical properties, biological activities, and environmental fate of chemical compounds based on their molecular structure. For fluorinated compounds like this compound, QSAR models are particularly valuable due to the often limited availability of experimental data. These models establish a mathematical relationship between the structure of a molecule, represented by numerical descriptors, and a specific property of interest.

QSAR models for per- and polyfluoroalkyl substances (PFAS) have been developed to predict a range of endpoints, including toxicity, bioaccumulation potential, and physicochemical properties such as the octanol-water partition coefficient (log Kow). nih.gov These models often employ a variety of molecular descriptors that capture different aspects of the molecular structure.

Key Molecular Descriptors in QSAR Models for Fluorinated Compounds:

Descriptor TypeExamplesRelevance to this compound
Constitutional Descriptors Molecular weight, number of fluorine atoms, number of carbon atoms.These basic descriptors provide fundamental information about the size and composition of the molecule.
Topological Descriptors Connectivity indices (e.g., Randić index), shape indices.These descriptors encode information about the branching and overall shape of the molecule, which can influence its interaction with biological systems and its environmental partitioning.
Quantum Chemical Descriptors HOMO/LUMO energies, dipole moment, partial charges.Derived from quantum mechanical calculations, these descriptors provide insights into the electronic properties of the molecule, such as its reactivity and potential for intermolecular interactions. mdpi.com
Geometric Descriptors Molecular surface area, molecular volume.These descriptors relate to the three-dimensional structure of the molecule and are important for understanding steric effects and interactions with receptors or enzymes.

Prediction of Environmental Fate and Transformation Products

Predicting the environmental fate of persistent organic pollutants like this compound is crucial for assessing their potential risks. While perfluorinated compounds are generally known for their high persistence in the environment, they can undergo transformation processes, albeit often slowly. The prediction of these transformations can be guided by studies on analogous compounds.

Given the structure of this compound, its environmental fate is likely to be influenced by the stability of the perfluorinated aromatic ring and the reactivity of the carboxylic acid and methyl groups. Studies on the biodegradation of simpler fluorinated benzoic acids can offer valuable insights into the potential transformation pathways. For example, research on 3-fluorobenzoic acid has shown that microorganisms can initiate degradation through dioxygenation of the aromatic ring. mdpi.com

Potential Environmental Transformation Pathways and Products of this compound:

Based on the known metabolism of analogous compounds, several potential transformation products of this compound can be predicted. It is important to note that the high degree of fluorination in this compound is expected to significantly hinder microbial degradation compared to its partially fluorinated counterparts.

Potential Transformation ProductPredicted Formation PathwayEvidence from Analogue Studies
Decarboxylation Product (Perfluoro-toluene) Abiotic or biotic decarboxylation of the carboxylic acid group.Decarboxylation is a known transformation pathway for some aromatic carboxylic acids, although it may be less favorable for highly fluorinated compounds.
Hydroxylated Metabolites Microbial oxidation of the aromatic ring, potentially leading to the formation of catechols.Studies on 3-fluorobenzoic acid have identified the formation of 3-fluorocatechol (B141901) as a metabolic intermediate. mdpi.com
Ring Cleavage Products Further microbial degradation of catechol-like intermediates, leading to the opening of the aromatic ring.The metabolism of 3-fluorobenzoic acid can proceed through ring cleavage to form muconic acid derivatives. mdpi.com
Oxidation of the Methyl Group Biotic oxidation of the methyl group to a hydroxymethyl or carboxylic acid group.This is a common metabolic pathway for alkyl-substituted aromatic compounds in various organisms.

The persistence of this compound in the environment is expected to be high due to the strength of the carbon-fluorine bonds. Abiotic degradation processes such as photolysis and hydrolysis are generally slow for perfluorinated compounds. Biotransformation, if it occurs, is likely to be a very slow process initiated by specialized microorganisms capable of attacking the highly stable perfluorinated aromatic ring. The ultimate fate of this compound in the environment would likely involve a combination of transport, partitioning into different environmental compartments, and very slow degradation processes.

Industrial and Advanced Material Applications of Perfluoro 3 Methylbenzoic Acid

Role as a Chemical Building Block in Organic Synthesis

Perfluoro-3-methylbenzoic acid serves as a specialized building block for the synthesis of complex, highly fluorinated organic molecules. Its utility stems from two primary features: the reactive carboxylic acid group and the chemically robust, electron-withdrawing perfluorinated ring system. The high electronegativity of the fluorine atoms creates a strong carbon-fluorine bond, imparting significant thermal and chemical stability to the molecular backbone.

The carboxylic acid moiety is the primary site for synthetic transformations. The powerful electron-withdrawing nature of the heptafluoro-m-tolyl group significantly increases the acidity of the carboxyl proton, which can influence reaction kinetics and conditions compared to its non-fluorinated counterparts. It can be readily converted into a variety of functional derivatives, providing access to a wider range of subsequent reactions. For instance, conversion to an acyl chloride creates a highly reactive intermediate for the formation of esters and amides. These derivatives are precursors for advanced materials, specialty chemicals, and potentially biologically active molecules where high fluorination is desired to enhance properties like metabolic stability or lipophilicity.

Table 1: Potential Synthetic Derivatives of this compound
Derivative ClassGeneral StructureSynthetic PrecursorPotential Application
Acyl HalideC₈F₇COClThis compoundReactive intermediate for ester and amide synthesis
EsterC₈F₇COOR'Perfluoro-3-methylbenzoyl chlorideMonomer for polyesters, component in specialty fluids
AmideC₈F₇CONR'₂Perfluoro-3-methylbenzoyl chlorideMonomer for polyamides, functional material precursor

Applications in Specialty Polymers and Materials Science

The incorporation of fluorine atoms into organic compounds is a well-established strategy in materials science for developing materials with exceptional properties. nbinno.com The strong carbon-fluorine bonds are highly resistant to chemical attack and thermal degradation, making fluorinated materials suitable for applications in extreme environments. nbinno.com

While specific polymers derived directly from this compound are not widely documented in commercial applications, its structure makes it an ideal candidate for a monomer in the synthesis of high-performance polymers such as polyesters, polyamides, and polyimides. By reacting its carboxylic acid group with appropriate co-monomers (diols or diamines), the perfluoro-3-methylbenzoyl moiety can be integrated into a polymer backbone.

The presence of the bulky, rigid, and perfluorinated side group is expected to impart several desirable characteristics to the resulting polymer:

High Thermal Stability: Resistance to thermal degradation due to the strength of C-F bonds.

Chemical Inertness: Reduced susceptibility to chemical attack.

Low Surface Energy: Leading to hydrophobic and oleophobic properties, useful for creating non-stick and anti-fouling surfaces.

Low Refractive Index and Dielectric Constant: Properties valuable in optical and electronic applications, such as coatings for displays or insulation for microelectronics. nbinno.com

Disrupted Chain Packing: The bulky side group can hinder efficient polymer chain packing, potentially increasing free volume and enhancing gas permeability for membrane applications. acs.org

The development of ion-exchange membranes like Flemion®, which is a copolymer featuring a perfluorinated backbone and side chains with carboxylic acid groups, highlights the industrial importance of this class of materials. nih.gov

Table 2: Predicted Property Enhancements in Polymers from this compound
PropertyEffect of Perfluoro-3-methylbenzoyl MoietyResulting Material Characteristic
Thermal StabilityIncreaseHigher decomposition temperature
Chemical ResistanceIncreaseEnhanced durability in corrosive environments
Surface EnergyDecreaseHydrophobicity and Oleophobicity
Dielectric ConstantDecreaseImproved electrical insulation
SolubilityModifiedSolubility in fluorinated solvents

Use in the Development of New Functional Materials (e.g., Luminescent Complexes)

A significant and documented application of this compound is in the synthesis of luminescent materials, specifically as a ligand for lanthanide metal complexes. sciprofiles.combakhtiniada.runsc.ru Research has demonstrated the successful synthesis of Europium(III) complexes where the anion of this compound acts as a primary ligand. nsc.runsc.rubakhtiniada.ru

These complexes exhibit the characteristic red photoluminescence of the Eu³⁺ ion upon excitation with UV light. researchgate.net This phenomenon occurs via the "antenna effect," where the organic ligand efficiently absorbs light energy and transfers it to the central metal ion, which then emits light from its characteristic f-f electronic transitions. mdpi.com

Studies have shown that the luminescence intensity can be significantly enhanced by creating mixed-ligand complexes. For instance, the complex incorporating 1,10-phenanthroline (B135089) as an ancillary ligand alongside the perfluoro-3-methylbenzoate anions displays much brighter luminescence than the simple aquo-complex. researchgate.net The 1,10-phenanthroline not only aids in the energy transfer process but also shields the Eu³⁺ ion from solvent molecules (like water) that can quench the luminescence. researchgate.net The excellent fluorescence properties of such europium complexes make them important in fields like organic light-emitting diodes (OLEDs), sensors, and bio-imaging. mdpi.com

Table 3: Examples of Europium(III) Complexes with Perfluoro-3-methylbenzoate Ligand
Complex Formula (L = C₈F₇COO⁻)Ancillary LigandObserved PropertyReference
Eu(L)₃·2H₂OWaterRed photoluminescence nsc.ruresearchgate.net
Eu(phen)(L)₃1,10-phenanthroline (phen)Significantly enhanced red photoluminescence researchgate.net

Other Specialized Industrial and Research Applications (Excluding Prohibited Categories)

Beyond its role in polymers and luminescent materials, the unique properties of this compound suggest its utility in other advanced research and industrial areas. Perfluorinated carboxylic acids (PFCAs) as a class are known for their chemical stability and unique interfacial behavior. nih.gov

Potential applications include:

Advanced Coatings: As a component in formulations for creating superhydrophobic and oleophobic surfaces due to its low surface energy.

Liquid Crystals: The rigid, rod-like structure and strong dipole moment associated with the perfluorinated aromatic ring could make it or its derivatives useful as components in liquid crystal mixtures for display technologies. digitellinc.com

Electronics and Energy Storage: The high electrochemical stability of perfluorinated compounds makes them candidates for use as additives in electrolytes for high-voltage lithium-ion batteries or as components in dielectric materials for capacitors.

These applications are largely based on the established properties of similar perfluorinated aromatic compounds and represent active areas of research in materials science.

Future Research Directions and Emerging Considerations

Development of Novel Remediation and Treatment Technologies for Perfluoro-3-methylbenzoic Acid Contamination

The high resistance of PFAS chemicals to heat, water, and oil makes them valuable for many applications but also complicates environmental remediation. fehrgraham.com Due to their strong carbon-fluorine bonds, many conventional remediation technologies used for other organic compounds are ineffective against PFAS. cswab.orgitrcweb.org Future research must focus on developing and optimizing technologies specifically for this compound.

Current promising remediation strategies for PFAS in general, which require investigation for their efficacy on this compound, include:

Sorption Technologies: Granular activated carbon (GAC) is a widely used technology for removing PFOA and PFOS from water. cswab.orgitrcweb.org However, its effectiveness for shorter-chain and more complex PFAS like this compound needs to be thoroughly evaluated. Research into novel adsorbent materials with higher affinity and capacity for a broader range of PFAS is crucial.

Advanced Oxidation Processes (AOPs): Technologies like sonolysis, plasma, and electrochemical oxidation are being explored for their ability to break the resilient C-F bond. Tailoring these high-energy processes to selectively and completely mineralize this compound without creating harmful byproducts is a key research challenge.

Thermal Treatment: High-temperature incineration can destroy PFAS, but it is energy-intensive and carries the risk of incomplete combustion and the release of other hazardous compounds. fehrgraham.com Research into more efficient thermal treatments, such as smoldering combustion or gasification, could offer more sustainable solutions.

Bioremediation: While PFAS are generally resistant to biodegradation, some studies suggest that certain microbial transformations of polyfluorinated precursors can occur. clu-in.org Investigating microbial pathways that could potentially defluorinate or degrade this compound, perhaps through co-metabolism or genetically engineered microorganisms, represents a long-term research goal.

TechnologyPrincipleResearch Need for this compound
Sorption (e.g., GAC)Physical adsorption of compounds onto a porous medium. itrcweb.orgDetermine adsorption kinetics and capacity; develop more selective sorbents.
Advanced OxidationGeneration of highly reactive radicals to break C-F bonds.Optimize process efficiency, identify potential byproducts, and assess scalability.
Thermal TreatmentHigh-temperature destruction of the molecule. fehrgraham.comInvestigate lower-energy alternatives and ensure complete mineralization.
BioremediationMicrobial processes to break down contaminants. clu-in.orgExplore and identify microbial strains or enzymatic pathways capable of degradation.

Comprehensive Multi-Media Environmental Monitoring and Source Apportionment

Understanding the environmental fate and transport of this compound requires a robust monitoring framework. Currently, data on its presence in various environmental compartments (water, soil, air, biota) is scarce.

Future research should establish:

Analytical Methods: Development of sensitive and specific analytical methods for detecting and quantifying this compound in complex matrices is a prerequisite for effective monitoring.

Multi-Media Monitoring Programs: Systematic sampling campaigns are needed to determine the concentration and distribution of this compound in surface water, groundwater, wastewater, soils, sediments, and the atmosphere. A study on PFAAs in the atmosphere in China revealed concentrations ranging from 6.19 to 292.57 pg/m³, highlighting the importance of atmospheric monitoring and transport. copernicus.org

Source Apportionment: Identifying the primary sources of this compound is critical for effective management and regulation. Techniques like Positive Matrix Factorization (PMF), which has been used to identify PFAS sources in the Great Lakes, could be applied. nih.gov This involves analyzing the distinct chemical "fingerprints" of different industrial processes, consumer products, and waste streams to trace environmental contamination back to its origins. nih.gov

Advanced Theoretical Modeling for Predictive Environmental Behavior

Key areas for modeling research include:

Physicochemical Property Estimation: Accurate experimental data on properties like water solubility, vapor pressure, and partition coefficients (e.g., octanol-water partition coefficient) for this compound are needed as inputs for environmental models.

Fugacity-Based Models: These models can predict how a chemical will partition between different environmental compartments (air, water, soil, sediment, biota). Developing and calibrating such models for this compound will help in understanding its environmental distribution and identifying potential sinks.

Transport Modeling: Simulating the movement of this compound through watersheds and in the atmosphere is crucial for predicting downstream and long-range impacts and for understanding how releases from point sources dilute over distance. copernicus.orgdntb.gov.ua

Integration of "Omics" Technologies in Ecological Impact Studies

To understand the potential biological and ecological effects of this compound, a shift from traditional toxicity testing to more advanced molecular approaches is necessary. "Omics" technologies (genomics, transcriptomics, proteomics, and metabolomics) offer a powerful way to investigate the subtle, systems-level impacts of chemical exposure. nih.gov

Future research directions include:

Mechanism of Toxicity: Using transcriptomics and proteomics to identify the specific genes and proteins that are altered in organisms exposed to this compound. This can reveal the underlying mechanisms of toxicity and help in developing adverse outcome pathways.

Biomarker Discovery: Metabolomics can identify unique metabolic fingerprints associated with exposure, leading to the discovery of sensitive biomarkers for monitoring the health of ecosystems.

Ecological Risk Assessment: Integrating omics data into ecological risk assessments can provide a more comprehensive understanding of the potential threats posed by this compound to various species and trophic levels. nih.govmercer.edu These technologies can help bridge the gap between molecular-level changes and adverse ecological outcomes. nih.gov

"Omics" TechnologyLevel of Biological OrganizationApplication to this compound Research
GenomicsDNAIdentify genetic predispositions to susceptibility.
TranscriptomicsRNA (Gene expression)Profile changes in gene activity following exposure. nih.gov
ProteomicsProteinsAnalyze alterations in protein expression and function. nih.gov
MetabolomicsMetabolitesDetect changes in metabolic pathways and identify exposure biomarkers. nih.gov

Sustainable Synthesis and Green Chemistry Approaches for Fluorinated Compounds

The synthesis of many fluorinated compounds has traditionally relied on harsh reagents and energy-intensive processes. tandfonline.com A critical area of future research is the development of green and sustainable chemistry approaches for producing compounds like this compound, or safer alternatives.

Key principles to guide this research include:

Benign Reagents and Solvents: Replacing hazardous reagents like antimony trifluoride (SbF₃) or hydrogen fluoride (B91410) (HF) with safer, more environmentally friendly alternatives. tandfonline.com The development of solvent-free reaction conditions is also a key goal. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing waste. Direct C-H fluorination is a promising strategy in this regard. researchgate.net

Catalysis: Developing highly efficient and selective catalysts that can facilitate fluorination reactions under milder conditions, reducing energy consumption and byproduct formation.

Renewable Feedstocks: Exploring biosynthetic pathways, potentially leveraging the shikimate pathway in engineered microorganisms, to produce fluorinated aromatic acids from renewable resources like glucose, thereby reducing reliance on petroleum-based precursors. mdpi.com

Design for Degradation: A long-term goal is to design new fluorinated molecules that retain their desired functional properties but include features that allow them to degrade into harmless substances after their intended use, avoiding the persistence associated with current PFAS.

A move towards greener synthetic processes is essential not only for this compound but for the entire class of fluorinated compounds to ensure their benefits can be harnessed without causing long-term environmental harm. eurekalert.orgnih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing perfluoro-3-methylbenzoic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves fluorination of aromatic precursors using agents like sulfur tetrafluoride (SF₄) or hydrogen fluoride (HF) under controlled anhydrous conditions. For example, fluorination of 3-methylbenzoic acid derivatives can yield perfluorinated analogs, but side reactions (e.g., ring expansion or defluorination) must be mitigated by optimizing temperature (50–120°C) and catalyst choice (e.g., boron trifluoride). Purity is assessed via HPLC or ¹⁹F NMR, with yields often ranging from 40–70% depending on substituent stability .

Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Data collection requires high-resolution detectors (e.g., CCD or PILATUS), and refinement is performed using SHELXL . Challenges include resolving disorder in perfluorinated alkyl chains; iterative refinement with restraints on bond lengths/angles improves accuracy. The SHELX suite is preferred for small-molecule crystallography due to its robust handling of twinning and high-symmetry space groups .

Q. What analytical techniques are most effective for quantifying this compound in environmental samples?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution is optimal. Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges pre-concentrates the analyte. Detection limits <1 ng/L are achievable using negative electrospray ionization (ESI) and MRM transitions specific to the [M-H]⁻ ion. Cross-validation with ¹⁹F NMR ensures specificity in complex matrices .

Advanced Research Questions

Q. How do conflicting data on the environmental persistence of this compound arise, and what methodological adjustments resolve these discrepancies?

  • Methodological Answer : Discrepancies often stem from matrix effects (e.g., soil vs. water) or degradation pathway assumptions. Half-life studies should control for microbial activity (via sterile controls) and UV exposure. For example, conflicting degradation rates in groundwater (t₁/₂ = 2–10 years) may reflect anaerobic microbial communities’ variability. Metabolomic profiling (e.g., high-resolution MS) identifies transient intermediates like perfluoroalkyl carboxylates, clarifying degradation mechanisms .

Q. What strategies are effective in elucidating the electronic effects of perfluoroalkyl groups on the acidity of benzoic acid derivatives?

  • Methodological Answer : Comparative pKa measurements (via potentiometric titration in DMSO/water mixtures) reveal that perfluoro-3-methyl substitution increases acidity by ~2–3 units versus non-fluorinated analogs. Computational studies (DFT with B3LYP/6-311+G(d,p)) correlate this with inductive electron withdrawal and reduced resonance stabilization. Experimental validation requires careful solvent choice to avoid hydrogen-bonding artifacts .

Q. How can researchers address challenges in detecting and characterizing degradation products of this compound in biological systems?

  • Methodological Answer : Use of radiolabeled (¹⁴C) analogs tracks metabolic pathways in vitro/in vivo. High-resolution orbitrap MS coupled with ion mobility spectrometry separates isobaric degradation products. For instance, hepatic microsomal assays identify glutathione conjugates, while NMR (¹H/¹⁹F) confirms structural changes. Method validation requires spike-recovery experiments in biological matrices (e.g., plasma, liver homogenates) .

Key Considerations for Researchers

  • Structural Analysis : Prioritize SHELXL for crystallographic refinement due to its precision in handling perfluorinated compounds .
  • Environmental Studies : Combine LC-MS/MS with isotopic labeling to address matrix interference in persistence studies .
  • Synthetic Optimization : Monitor fluorination reactions in real-time using in situ ¹⁹F NMR to minimize byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.